molecular formula C29H35NO6 B11632970 Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632970
M. Wt: 493.6 g/mol
InChI Key: NYTUNISWILVRQZ-UHFFFAOYSA-N
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Description

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The reaction begins with the condensation of 2,5-dimethylbenzaldehyde, diethyl acetoacetate, and ammonium acetate in ethanol.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Substitution: The 3-methoxy-4-propoxyphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of functional groups allows for unique interactions with biological targets, potentially leading to different therapeutic effects and applications.

Properties

Molecular Formula

C29H35NO6

Molecular Weight

493.6 g/mol

IUPAC Name

diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H35NO6/c1-7-14-36-25-13-12-21(16-26(25)33-6)27-22(28(31)34-8-2)17-30(18-23(27)29(32)35-9-3)24-15-19(4)10-11-20(24)5/h10-13,15-18,27H,7-9,14H2,1-6H3

InChI Key

NYTUNISWILVRQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC

Origin of Product

United States

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